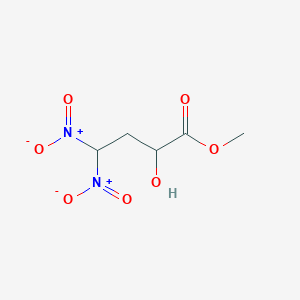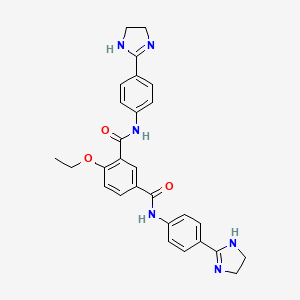
Methyl 10-phenylundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-phenylundecanoate is an organic compound with the molecular formula C18H28O2. It is an ester derived from phenylundecanoic acid and methanol. This compound is known for its unique structural properties, which include a phenyl group attached to the tenth carbon of an undecanoate chain. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 10-phenylundecanoate can be synthesized through the Friedel–Crafts alkylation of benzene with methyl 10-undecenoate. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperatures to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel–Crafts alkylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of phenylundecanoic acid or phenylundecanone.
Reduction: Formation of 10-phenylundecanol.
Substitution: Formation of nitro, sulfonyl, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 10-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of methyl 10-phenylundecanoate involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 10-methylundecanoate: Similar in structure but with a methyl group instead of a phenyl group.
Methyl undecanoate: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Uniqueness
Methyl 10-phenylundecanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in chemical synthesis and potentially more active in biological systems compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
6268-53-7 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
methyl 10-phenylundecanoate |
InChI |
InChI=1S/C18H28O2/c1-16(17-13-9-7-10-14-17)12-8-5-3-4-6-11-15-18(19)20-2/h7,9-10,13-14,16H,3-6,8,11-12,15H2,1-2H3 |
InChI-Schlüssel |
UYMANYMIQXXKBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


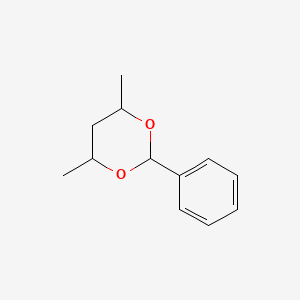
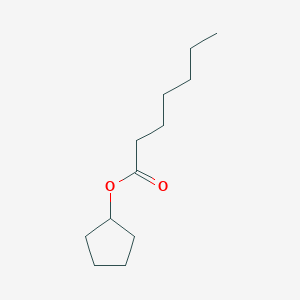
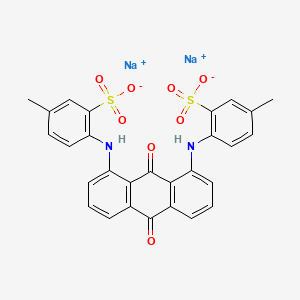
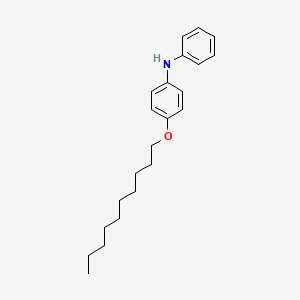
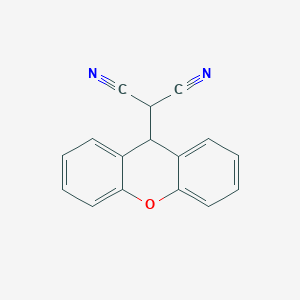
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

